![molecular formula C18H11F5N4O2S2 B2811821 N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 868973-47-1](/img/structure/B2811821.png)
N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
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Description
N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H11F5N4O2S2 and its molecular weight is 474.42. The purity is usually 95%.
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Scientific Research Applications
Difluoromethylation of Heterocycles
The compound plays a significant role in the difluoromethylation of heterocycles . This process is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Construction of Difluoromethyl Substituted Scaffolds
The compound is used in the construction of difluoromethyl substituted scaffolds . These scaffolds have significant biological and synthetic value, making them a highly intriguing research topic .
Design and Catalytic Mechanism
The compound is used in the design and catalytic mechanism of difluoromethylation of heterocycles . This involves focusing on the representative outcomes and applications of the process .
Synthesis of Cyclometalated Ir(III) Complexes
The compound is used in the synthesis of cyclometalated Ir(III) complexes . These complexes have been found to show acid/base-induced structural transformation and luminescence switching .
Photocatalytic Activity for Hydrogen Evolution
The compound is used in photocatalytic activity for hydrogen evolution . This involves using the compound as a photosensitizer for the reduction of water to hydrogen .
Luminescence Switching Behaviors
The compound is used to reveal TFA-induced luminescence switching behaviors . This involves switching from a non-luminescence state to a luminescence state with an emission at 582 nm .
properties
IUPAC Name |
N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F5N4O2S2/c19-11-4-5-13(12(20)7-11)24-14(28)8-30-17-27-26-16(31-17)25-15(29)9-2-1-3-10(6-9)18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZRMPGEBXAEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F5N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide |
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